molecular formula C17H16N4O3S B2825694 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795364-47-4

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2825694
CAS No.: 1795364-47-4
M. Wt: 356.4
InChI Key: AYQGSQNTZZTUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety linked to a thiazolidine-2,4-dione ring via a piperidine bridge. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of quinoxaline-2-carboxylic acid with piperidine-4-amine to form the intermediate 1-(quinoxaline-2-carbonyl)piperidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and green chemistry approaches can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the quinoxaline and thiazolidine-2,4-dione moieties linked by a piperidine bridge. This unique structure enhances its biological activity and makes it a promising candidate for drug development .

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGSQNTZZTUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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